N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine
Description
Properties
Molecular Formula |
C11H13N5 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-N-(4-aminophenyl)-6-N-methylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C11H13N5/c1-13-10-6-11(15-7-14-10)16-9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H2,13,14,15,16) |
InChI Key |
SSZTWJDKXLHAIM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=NC=N1)NC2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrimidine Precursors
- Starting from 4,6-dichloropyrimidine derivatives, nucleophilic substitution with amines introduces amino groups at the 4 and 6 positions.
- The 4-chloro substituent is replaced by a 4-aminophenyl group via nucleophilic aromatic substitution.
- The 6-chloro substituent is methylated or substituted with methylamine to introduce the methyl group at N6.
Typical Reaction Conditions
Example Synthetic Procedure (Adapted from Patent Literature)
Preparation of 6-chloro-N4-(4-aminophenyl)pyrimidine-4,6-diamine intermediate:
- Dissolve 4,6-dichloropyrimidine in DMF.
- Add 4-aminophenylamine and DIPEA as base.
- Stir at 50 °C for 5 hours.
- Work up by extraction and drying to isolate the substituted pyrimidine.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): Proton NMR confirms aromatic and methyl protons; characteristic signals for amino groups.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular mass consistent with C11H13N5.
- Melting Point: Typically reported as a solid with melting point >150 °C, depending on purity.
- Chromatography: Silica gel column chromatography with dichloromethane/methanol mixtures used for purification.
Comparative Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Key Observations |
|---|---|---|---|---|
| 1 | Chlorination | POCl3, DMF, pyridine, reflux | ~30-50 | Formation of 4,6-dichloropyrimidine |
| 2 | Nucleophilic substitution at N4 | 4-aminophenylamine, DIPEA, DMF, 50-100 °C | 40-60 | Selective substitution at N4 |
| 3 | Methylation at N6 | Methylamine, DIPEA, DMF, 120 °C, 4 hrs | 45-70 | Introduction of methyl group at N6 |
| 4 | Purification | Extraction, drying, silica gel chromatography | - | Yields depend on reaction efficiency |
Research Findings and Optimization Notes
- The use of 4,6-dichloropyrimidine as a starting material is critical for selective substitution at the N4 and N6 positions.
- Bases such as N,N-diisopropylethylamine (DIPEA) facilitate nucleophilic substitution reactions by scavenging HCl.
- Elevated temperatures (50-120 °C) improve reaction rates but require careful control to avoid decomposition.
- Purification by column chromatography is essential to isolate the target compound with high purity.
- Alternative methylation methods using methyl iodide or dimethyl sulfate have been explored but may lead to over-alkylation or side reactions.
- Yields vary depending on reagent purity, reaction time, and temperature optimization.
Chemical Reactions Analysis
Types of Reactions
N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrimidine compounds. These products have diverse applications in different fields, including pharmaceuticals and materials science .
Scientific Research Applications
N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Pyrimidine-4,6-Diamine Derivatives
- Substituent Effects: N4 Position: Bulky substituents (e.g., imidazopyridine in ) reduce solubility but enhance target specificity. N6 Position: Methyl groups (as in the target compound) enhance metabolic stability compared to polar groups like methylsulfonylphenyl (e.g., compound 22 ).
Biological Activity
N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and its therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrimidine core with an amino group at the N4 position and a methyl group at the N6 position. Its structural formula can be represented as follows:
This structure contributes to its interactions with various biological targets, influencing its pharmacological properties.
Research indicates that this compound exerts its effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways. This inhibition is crucial for modulating immune responses, particularly in conditions such as asthma and allergies.
- Antitumor Activity : Similar compounds have demonstrated anticancer properties by interfering with DNA synthesis and repair mechanisms. The compound may induce apoptosis in cancer cells and inhibit tumor growth through various signaling pathways .
- Binding Affinity : Molecular docking studies suggest that it binds effectively to receptors associated with immune responses, thereby modulating cellular signaling cascades.
Anticancer Properties
Several studies have evaluated the anticancer activity of this compound. For instance, derivatives of pyrimidines have shown significant inhibition of cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer) cells. The most potent analogs exhibited low micromolar IC50 values, indicating strong antiproliferative effects .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It has shown potential in inhibiting the signaling pathways associated with IgE and IgG receptors, which are pivotal in allergic reactions. This suggests its utility in treating conditions like asthma and other allergic responses.
Case Studies
- In Vitro Studies : A study demonstrated that this compound significantly inhibited the proliferation of human cancer cell lines at low concentrations. The mechanism involved apoptosis induction and angiogenesis suppression .
- In Vivo Studies : Animal models treated with similar pyrimidine derivatives showed prolonged survival rates in tumor-bearing mice, supporting the compound's potential as an anticancer agent .
Data Summary
Q & A
Q. Optimization Strategies :
- Solvent Selection : DMSO enhances reaction rates due to its high polarity, while acetonitrile improves selectivity for methylation .
- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) can accelerate coupling reactions in inert atmospheres .
- Yield Improvement : Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h) and increases yield by 15–20% .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Critical techniques include:
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 6.5–8.0 ppm, methyl groups at δ 2.3–3.1 ppm) .
- LC-MS/HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 356.1468) and detects impurities .
- X-ray Crystallography : Resolves 3D conformation; dihedral angles between pyrimidine and aryl groups (e.g., 66–71°) influence binding .
- HPLC : Assesses purity (>99% for biological assays) using C18 columns and acetonitrile/water gradients .
Advanced: How do substituent variations at N4 and N6 positions influence kinase inhibitory activity?
Methodological Answer:
Structure-activity relationships (SAR) are evaluated through systematic substitutions:
- N4 Modifications : A 4-aminophenyl group enhances solubility and hydrogen bonding with kinase ATP pockets. Replacing it with electron-withdrawing groups (e.g., 3-chlorophenyl) increases potency but reduces bioavailability .
- N6 Modifications : Methyl groups improve metabolic stability, while bulkier substituents (e.g., cycloheptyl) enhance selectivity for CDK2 over CDK4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
